molecular formula C25H22N4O2 B504973 N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE

Cat. No.: B504973
M. Wt: 410.5g/mol
InChI Key: ZFISDNJVWAPMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, benzyl halides, and methylbenzoyl chlorides . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BENZYL-5-(4-METHYLBENZAMIDO)-1-PHENYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C25H22N4O2

Molecular Weight

410.5g/mol

IUPAC Name

N-benzyl-5-[(4-methylbenzoyl)amino]-1-phenylpyrazole-4-carboxamide

InChI

InChI=1S/C25H22N4O2/c1-18-12-14-20(15-13-18)24(30)28-23-22(17-27-29(23)21-10-6-3-7-11-21)25(31)26-16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3,(H,26,31)(H,28,30)

InChI Key

ZFISDNJVWAPMTO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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